molecular formula C19H19N3O2 B386988 N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide CAS No. 328910-23-2

N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide

Cat. No.: B386988
CAS No.: 328910-23-2
M. Wt: 321.4g/mol
InChI Key: VYRZASCAOQQKCR-UDWIEESQSA-N
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Description

N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazines with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide typically involves the condensation reaction between 1,2-dimethyl-1H-indole-3-carbaldehyde and 2-hydroxy-2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of the indole ring and the hydroxy-phenylacetohydrazide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

328910-23-2

Molecular Formula

C19H19N3O2

Molecular Weight

321.4g/mol

IUPAC Name

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-hydroxy-2-phenylacetamide

InChI

InChI=1S/C19H19N3O2/c1-13-16(15-10-6-7-11-17(15)22(13)2)12-20-21-19(24)18(23)14-8-4-3-5-9-14/h3-12,18,23H,1-2H3,(H,21,24)/b20-12+

InChI Key

VYRZASCAOQQKCR-UDWIEESQSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)C(C3=CC=CC=C3)O

SMILES

CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C(C3=CC=CC=C3)O

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C(C3=CC=CC=C3)O

Origin of Product

United States

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